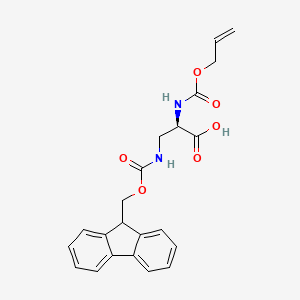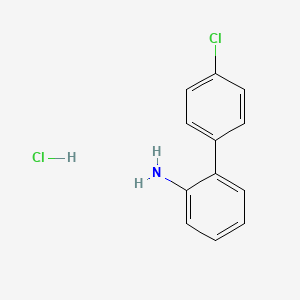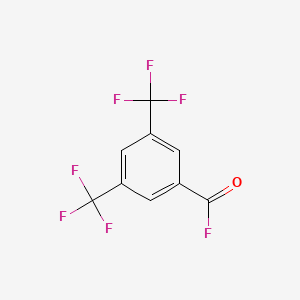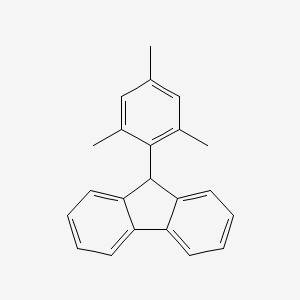
9-Mesitylfluorene
Overview
Description
9-Mesitylfluorene (9-MF) is an aromatic hydrocarbon that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. 9-MF has been found to possess a wide range of properties, such as high solubility in organic solvents, low toxicity, and good thermal stability, which make it an attractive candidate for use in laboratory experiments.
Scientific Research Applications
Chemical Properties and Reactions :
- A study by Miyoshi et al. (2014) discusses the synthesis of 13,14-dimesitylbenz[c]indeno[2,1-a]fluorene, a derivative with substantial singlet biradical character, higher than that of 11,12-dimesitylindeno[2,1-a]fluorene. This compound showed unique reactions with oxygen and dichlorodicyano-p-benzoquinone (Miyoshi et al., 2014).
Semiconducting Applications :
- Ding et al. (2014) studied the use of 9,9-dialkylfluorene polymers for enriching large-diameter semiconducting single-walled carbon nanotubes (SWCNTs), which are important for thin-film transistor applications (Ding et al., 2014).
Spectral Stability and Degradation :
- Grisorio et al. (2011) investigated the spectral stability of differently structured polyfluorenes, which are deprived of 9-H defects. Their study reveals the effect of light on the degradation process and proposes a degradation pathway (Grisorio et al., 2011).
Photocatalysis and Detection Applications :
- Du et al. (2018) found that 9-mesityl-10-methylacridinium ion acts as an effective photocatalyst, mimicking the function of oxidase for colorimetric detection of biothiols and constructing visual molecular logic gates (Du et al., 2018).
Electron-Transfer Applications :
- Fukuzumi et al. (2004) discussed the electron-transfer state of 9-mesityl-10-methylacridinium ion, which has a longer lifetime and higher energy than the natural photosynthetic reaction center, indicating its potential in energy conversion and storage (Fukuzumi et al., 2004).
Fluorescence and Optoelectronic Properties :
- Brennan et al. (2003) highlighted the use of polyfluorenes in polymeric field effect transistors (PFETs), emphasizing their charge mobility, environmental stability, and processability, especially in the context of organic semiconductors (Brennan et al., 2003).
properties
IUPAC Name |
9-(2,4,6-trimethylphenyl)-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20/c1-14-12-15(2)21(16(3)13-14)22-19-10-6-4-8-17(19)18-9-5-7-11-20(18)22/h4-13,22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFLJPWAFAXQLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299767 | |
| Record name | 9-(2,4,6-trimethylphenyl)-9h-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18153-40-7 | |
| Record name | NSC132572 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(2,4,6-trimethylphenyl)-9h-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




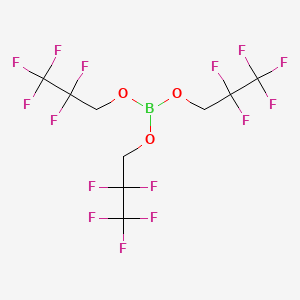
![[4-(2,3-Dimethylphenoxy)phenyl]amine hydrochloride; 95%](/img/structure/B6350319.png)


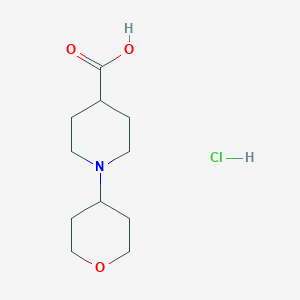

![[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B6350354.png)
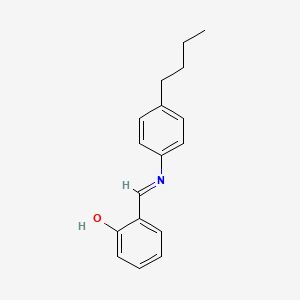
![2-[4-(4-Dimethylaminophenyl)-1,3-butadienyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B6350361.png)
